Pyrimido[4,5-E][1,2,4]triazine-6,8(5H,7H)-dione, 3-(ethylthio)-5,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(ETHYLSULFANYL)-5,7-DIMETHYL-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE is a heterocyclic compound that belongs to the class of pyrimidotriazines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 3-(ETHYLSULFANYL)-5,7-DIMETHYL-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE typically involves the condensation of alloxane with S-alkylisothiosemicarbazide . This reaction is carried out under controlled conditions to ensure the stability of the pyrimidine ring. Industrial production methods may involve the use of microwave-assisted synthesis, solid-phase synthesis, or multicomponent one-pot reactions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common reagents used in these reactions include sodium sulfide for nucleophilic substitution and various oxidizing agents for oxidation reactions. The major products formed from these reactions are typically derivatives with modified functional groups that can exhibit different biological activities .
Scientific Research Applications
3-(ETHYLSULFANYL)-5,7-DIMETHYL-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(ETHYLSULFANYL)-5,7-DIMETHYL-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 3-(ETHYLSULFANYL)-5,7-DIMETHYL-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE include other pyrimidotriazine derivatives such as fervenulin, toxoflavin, and reumycin . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities. The uniqueness of 3-(ETHYLSULFANYL)-5,7-DIMETHYL-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H11N5O2S |
---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
3-ethylsulfanyl-5,7-dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C9H11N5O2S/c1-4-17-8-10-6-5(11-12-8)7(15)14(3)9(16)13(6)2/h4H2,1-3H3 |
InChI Key |
YMBKKPUNJHIQOY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N(C(=O)N2C)C)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.